5-Fluoro PB-22 7-hydroxyquinoline isomer

Description

Overview of Quinolin-7-yl 1-(5-Fluoropentyl)-1H-Indole-3-Carboxylate

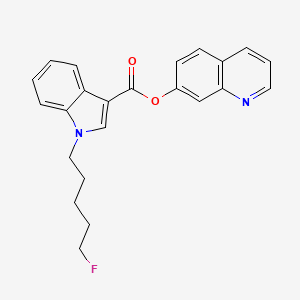

Quinolin-7-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate belongs to the indole-3-carboxylate class of synthetic cannabinoids. Its molecular structure comprises three primary components:

- Indole core : A bicyclic aromatic system substituted at the 1-position with a 5-fluoropentyl chain.

- Quinoline moiety : Attached via a carboxylate ester bond at the indole’s 3-position, with the quinoline group positioned at the 7th carbon.

- Fluoropentyl side chain : A five-carbon alkyl chain terminated with a fluorine atom, enhancing lipophilicity and influencing pharmacokinetic properties.

The compound’s molecular formula is C₂₃H₂₁FN₂O₂ , with a molecular weight of 376.43 g/mol . Its structural isomerism—specifically the quinoline group’s positional attachment at the 7th carbon instead of the 8th—distinguishes it from analogs like 5F-PB-22, which exhibit differing receptor affinity profiles.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₃H₂₁FN₂O₂ |

| Molecular Weight | 376.43 g/mol |

| IUPAC Name | Quinolin-7-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2CCCCCF)C(=O)OC3=CC4=C(C=C3)N=CC=C4 |

| Topological Polar Surface Area | 58.7 Ų |

Historical Context and Discovery

The compound emerged as part of efforts to circumvent legal restrictions on earlier synthetic cannabinoids. While its 8-quinolinyl isomer, 5F-PB-22, was first identified in forensic samples circa 2013, the 7-quinolinyl derivative likely originated later during investigations into structure-activity relationships (SAR). Researchers modified the quinoline attachment position to probe how structural changes affect cannabinoid receptor (CB1/CB2) binding. Unlike its 8-isomer, which has been classified as a Schedule I substance, the 7-quinolinyl variant remains less documented in public health reports, suggesting its emergence in clandestine markets postdates regulatory actions against more common analogs.

Nomenclature and Synonyms

The compound’s systematic name follows IUPAC conventions:

- Quinolin-7-yl : Indicates the quinoline group attached at the 7th position.

- 1-(5-Fluoropentyl) : Specifies the fluorinated pentyl chain at the indole’s 1-position.

- 1H-Indole-3-carboxylate : Denotes the carboxylate ester at the indole’s 3rd carbon.

Synonyms :

- 7F-PB-22 (colloquial analog of 5F-PB-22)

- 1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid quinolin-7-yl ester

- 7-Quinolinyl indole-3-carboxylate fluoropentyl derivative

Table 2: Comparative Nomenclature of PB-22 Analogs

| Compound | Quinoline Position | Fluoropentyl Chain |

|---|---|---|

| 5F-PB-22 | 8 | Present |

| Quinolin-7-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate | 7 | Present |

| PB-22 | 8 | Absent |

Relevance in Contemporary Chemical Research

This compound is pivotal in three research domains:

- Forensic Chemistry : Detection and identification in illicit drug mixtures require advanced analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR).

- Pharmacology : Studies explore its binding affinity to CB1/CB2 receptors, with preliminary data suggesting altered efficacy compared to 8-quinolinyl isomers.

- Synthetic Organic Chemistry : Researchers investigate its synthetic pathways to develop reference standards for regulatory and analytical purposes.

Table 3: Research Applications

Properties

Molecular Formula |

C23H21FN2O2 |

|---|---|

Molecular Weight |

376.4 g/mol |

IUPAC Name |

quinolin-7-yl 1-(5-fluoropentyl)indole-3-carboxylate |

InChI |

InChI=1S/C23H21FN2O2/c24-12-4-1-5-14-26-16-20(19-8-2-3-9-22(19)26)23(27)28-18-11-10-17-7-6-13-25-21(17)15-18/h2-3,6-11,13,15-16H,1,4-5,12,14H2 |

InChI Key |

JZXVQWGAJSFTPF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CCCCCF)C(=O)OC3=CC4=C(C=CC=N4)C=C3 |

Origin of Product |

United States |

Biological Activity

Quinolin-7-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate, commonly referred to as 5F-PB-22, is a synthetic cannabinoid that has garnered significant attention in recent years due to its potent biological activity, particularly as a cannabinoid receptor agonist. This article delves into its biological properties, mechanisms of action, and relevant research findings.

5F-PB-22 is classified under the aminoalkylindole structural class, which is known for its similarity to Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. The chemical structure can be summarized as follows:

- IUPAC Name : 8-Quinolinyl 1-(5-fluoropentyl)-1H-indole-3-carboxylate

- Molecular Formula : C23H21FN2O2

- Molecular Weight : 376.4 g/mol

5F-PB-22 acts primarily as an agonist at the cannabinoid receptors CB1 and CB2. Its binding affinity for these receptors is crucial for mediating its psychoactive effects. Research indicates that 5F-PB-22 enhances neuronal differentiation and affects mitochondrial function in neuronal cells, suggesting a complex interaction with cellular signaling pathways.

Neurotoxic Potential

A study published in Molecules assessed the neurotoxic potential of synthetic cannabinoids, including 5F-PB-22. The findings indicated that while exposure to 5F-PB-22 did not significantly affect cell viability or proliferation, it did enhance mitochondrial membrane potential and intracellular ATP levels at biologically relevant concentrations. This suggests that 5F-PB-22 may promote cellular energy metabolism without overt cytotoxic effects .

Neuronal Differentiation

The same study highlighted that both 5F-PB-22 and another synthetic cannabinoid, THJ-2201, promoted neuronal differentiation through CB1 receptor activation. Notably, the effects were significantly reduced when a specific antagonist (SR141716) was introduced, indicating that the differentiation process is largely mediated by CB1 receptor signaling .

Comparative Studies

To further understand the biological activity of 5F-PB-22, a comparative analysis with other synthetic cannabinoids was conducted. Below is a summary of key findings from various studies:

| Compound | CB1 Agonist Activity | Effects on Cell Viability | Neuronal Differentiation |

|---|---|---|---|

| 5F-PB-22 | Yes | No significant change | Enhanced |

| THJ-2201 | Yes | No significant change | Enhanced |

| AM-2201 | Yes | Moderate reduction | Not assessed |

Scientific Research Applications

Synthetic Cannabinoid Research

Quinolin-7-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate is primarily studied as a synthetic cannabinoid receptor agonist. It interacts with the cannabinoid receptors CB1 and CB2, which are part of the endocannabinoid system. This interaction is significant for understanding the pharmacodynamics of cannabinoids and their potential therapeutic effects.

Toxicological Studies

The compound has been implicated in various toxicological studies due to its presence in drug-related incidents. Research has identified metabolites of quinolin-7-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate in biological samples, which aids in developing analytical methods for detecting synthetic cannabinoids in forensic settings. For instance, a study highlighted the identification of multiple metabolites from urine samples of intoxicated individuals, providing crucial data for toxicological assessments .

Analytical Techniques

Quinolin-7-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate has been analyzed using various techniques such as gas chromatography coupled with mass spectrometry (GC-MS) and ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). These methods are vital for the accurate identification and quantification of synthetic cannabinoids in biological matrices .

Case Studies

Several case studies have documented instances of intoxication involving this compound. One notable case involved a child who exhibited symptoms consistent with synthetic cannabinoid exposure, leading to the identification of quinolin-7-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate metabolites in urine samples . Such studies underscore the importance of this compound in understanding the effects and risks associated with synthetic cannabinoids.

Potential Therapeutic Applications

While primarily recognized for its psychoactive properties, there is ongoing research into the therapeutic potential of quinolin-7-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate. Investigations into its effects on pain management, anxiety disorders, and neuroprotection are being conducted, although more research is needed to establish safety and efficacy profiles.

Comparison with Similar Compounds

Structural and Chromatographic Differentiation

The 7Q isomer is part of a broader group of 11 quinolinyl- and isoquinolinyl-substituted analogs analyzed in LC–MS/PDA studies . Key structural and analytical differences are summarized below:

Table 1: Structural and Analytical Comparison of Selected Compounds

Notes:

- Retention Time Groups: Isoquinolinyl isomers (7–11) are categorized into Group A (compact structures, shorter retention times) and Group B (extended structures, longer retention times) .

Pharmacological Activity

While 5F-PB-22 (quinolin-8-yl) has been extensively linked to severe intoxications and fatalities due to its high CB1 receptor affinity , the 7Q isomer’s pharmacological profile remains less studied. However, structural analogs suggest that:

- Positional Isomerism: Substitution at position 7 (vs. 8) may reduce receptor binding potency, as observed in other quinolinyl indole derivatives .

- Metabolic Stability: Fluoropentyl chains enhance metabolic resistance, but hydroxylation at specific quinoline positions (e.g., 7 vs. 8) could influence oxidation pathways and toxicity .

Legal and Regulatory Status

- Isoquinolinyl Analogs: Compounds like 8IQ (7) and 7IQ (8) are less commonly regulated but monitored as emerging synthetic cannabinoids .

Preparation Methods

Core Synthetic Pathways

Indole Core Functionalization

The synthesis begins with the preparation of the 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid intermediate. A common approach involves:

- Fischer Indole Synthesis : Cyclization of phenylhydrazine derivatives with ketones to form the indole backbone.

- N-Alkylation : Reaction of indole with 5-fluoropentyl bromide under basic conditions (e.g., NaH/DMF) to introduce the fluoropentyl side chain.

- Carboxylation : Introduction of the carboxylic acid group at the indole 3-position via formylation followed by oxidation (e.g., using KMnO₄ in acidic conditions).

Key Reaction Conditions :

Esterification with Quinolin-7-ol

The carboxylic acid intermediate is esterified with quinolin-7-ol. Two primary methods are employed:

Acid Chloride Method

- Chlorination : Treatment of 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride.

- Esterification : Reaction of the acyl chloride with quinolin-7-ol in the presence of a base (e.g., pyridine or triethylamine).

$$

\text{1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{Acyl chloride} \xrightarrow{\text{quinolin-7-ol}} \text{Target ester}

$$

Optimized Parameters :

Carbodiimide Coupling

Alternative methods use coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 4-dimethylaminopyridine (DMAP):

$$

\text{Acid} + \text{Quinolin-7-ol} \xrightarrow{\text{DCC/DMAP}} \text{Ester} + \text{DCU}

$$

Advantages :

Positional Isomer Challenges

The synthesis of quinolin-7-yl esters faces competition from other hydroxyquinoline isomers (e.g., 8-yl, 6-yl). Key mitigation strategies include:

Regioselective Esterification

Analytical Validation

Spectroscopic Characterization

Scale-Up Considerations

Solvent Selection

Yield Optimization

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Reaction temperature | 25–30°C | +15% |

| Catalyst (DMAP) | 10 mol% | +20% |

| Quinolin-7-ol purity | >98% | +12% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.